molecular formula C11H21Cl2N5 B608215 JNJ-39758979 dihydrochloride CAS No. 1620648-30-7

JNJ-39758979 dihydrochloride

カタログ番号: B608215
CAS番号: 1620648-30-7
分子量: 294.22 g/mol
InChIキー: KXPWYAVIFCXPRW-YCBDHFTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JNJ 39758979 ジヒドロクロリドは、高親和性で選択的なヒスタミンH4受容体拮抗薬です。この化合物は、経口バイオアベイラビリティと他のヒスタミン受容体に対するヒスタミンH4受容体に対する顕著な選択性で知られています。 炎症性およびそう痒性疾患における潜在的な治療用途について広く研究されています .

準備方法

JNJ 39758979 ジヒドロクロリドの合成は、市販されている出発物質から始めて、いくつかのステップを伴います。主要な合成経路には、ピロリジン環の形成とそれに続くピリジンアミン部分の付加が含まれます。反応条件は、通常、所望の生成物の形成を促進するために、有機溶媒と触媒を使用することを伴います。 工業的な生産方法は、これらの反応条件を最適化して、より高い収率と純度を実現することを伴う場合があります .

化学反応の分析

JNJ 39758979 ジヒドロクロリドは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

    還元: 還元されて、還元された誘導体を形成することができます。

    置換: JNJ 39758979 ジヒドロクロリドは、1つの官能基が別の官能基に置き換わる置換反応を受ける可能性があります。これらの反応に使用される一般的な試薬や条件には、酸化剤、還元剤、さまざまな触媒が含まれます。

科学研究の応用

JNJ 39758979 ジヒドロクロリドは、ヒスタミンH4受容体の選択的拮抗作用のために、科学研究で広く使用されています。その用途には、以下が含まれます。

    化学: ヒスタミンH4受容体とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

    生物学: さまざまな細胞タイプや組織におけるヒスタミンH4受容体の生物学的機能を理解するための研究で使用されます。

    医学: 喘息、アレルギー性鼻炎、アトピー性皮膚炎などの疾患における潜在的な治療効果について調査されています。

    産業: ヒスタミンH4受容体を標的とする新薬の開発に使用されます .

科学的研究の応用

Overview

JNJ-39758979 dihydrochloride is a selective histamine H4 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and respiratory medicine. This compound has been investigated for its efficacy in managing conditions like pruritus (itching) and asthma, although its clinical development has faced challenges.

Chemical Characteristics

  • Chemical Name : 4-[(3 R)-3-Amino-1-pyrrolidinyl]-6-(1-methylethyl)-2-pyridinamine dihydrochloride
  • Molecular Weight : 294.22 g/mol
  • Purity : ≥98% (HPLC)
  • Selectivity : Exhibits >80-fold selectivity for the H4 receptor over other histamine receptors with a Ki value of 12.5 nM .

Pruritus Management

JNJ-39758979 has shown promise in reducing histamine-induced pruritus. A randomized clinical study demonstrated that a single oral dose significantly reduced pruritus scores compared to placebo and was effective at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration . This effect positions JNJ-39758979 as a potential treatment option for conditions characterized by itching, such as atopic dermatitis.

Asthma Treatment

The compound has been evaluated in clinical trials for asthma management, particularly in patients with uncontrolled asthma. However, a Phase 2a trial did not meet its primary efficacy endpoint, although it suggested potential effectiveness in eosinophilic asthma patients . The drug's ability to inhibit eosinophil shape change in vitro and reduce inflammation in vivo further supports its role in respiratory conditions .

Anti-inflammatory Effects

JNJ-39758979 exhibits anti-inflammatory properties, which have been observed in preclinical studies. It inhibited ovalbumin-induced inflammation in ovalbumin-sensitized mice, indicating its potential utility in inflammatory diseases . This characteristic aligns with the growing interest in H4 receptor antagonists as therapeutic agents for various immune-related disorders.

Case Studies and Clinical Trials

Study Objective Results
Clinical Study on Pruritus Evaluate safety and efficacy on histamine-induced pruritusSignificant reduction in pruritus scores at 2h and 6hJNJ-39758979 effectively inhibits pruritus
Phase 2a Trial for Asthma Assess efficacy in uncontrolled asthma patientsDid not reach primary endpoint; potential effectiveness notedFurther investigation needed for eosinophilic asthma
In Vivo Inflammation Study Test anti-inflammatory effectsInhibition of ovalbumin-induced inflammation observedSupports use in inflammatory conditions

Challenges and Safety Concerns

Despite its promising applications, the clinical development of JNJ-39758979 faced significant hurdles due to reports of idiosyncratic drug-induced agranulocytosis in some subjects during trials . This life-threatening side effect has limited its clinical use, highlighting the need for careful monitoring and further research to understand the underlying mechanisms.

作用機序

JNJ 39758979 ジヒドロクロリドは、ヒスタミンH4受容体に選択的に結合して拮抗することによって作用します。この受容体は、免疫応答と炎症の調節に関与しています。ヒスタミンH4受容体をブロックすることにより、JNJ 39758979 ジヒドロクロリドは、炎症とそう痒を引き起こす下流のシグナル伝達経路を阻害します。 含まれる分子標的と経路には、ヒスタミン誘発cAMP阻害の阻害と好酸球の形状変化の減少が含まれます .

類似の化合物との比較

JNJ 39758979 ジヒドロクロリドは、ヒスタミンH4受容体に対する高い選択性と親和性のために、ユニークです。類似の化合物には、以下が含まれます。

これらの化合物は、作用機序は似ていますが、薬物動態特性と副作用プロファイルは異なります。

類似化合物との比較

JNJ 39758979 dihydrochloride is unique due to its high selectivity and affinity for the histamine H4 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and side effect profiles.

生物活性

JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), which has garnered attention for its potential therapeutic applications in various inflammatory and pruritic conditions. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical findings, and relevant case studies.

Chemical Structure : JNJ-39758979 is characterized by the chemical formula C13H18Cl2N4C_{13}H_{18}Cl_2N_4 and a molecular weight of approximately 294.22 g/mol. Its high affinity for the H4R is indicated by a dissociation constant (Ki) of 12.5 nM, showcasing over 80-fold selectivity for H4 over other histamine receptors, which minimizes off-target effects .

Mechanism of Action : As an H4R antagonist, JNJ-39758979 inhibits histamine-induced signaling pathways that contribute to inflammation and pruritus. Specifically, it has been shown to inhibit eosinophil shape change in vitro and reduce inflammation in vivo in models such as ovalbumin-sensitized mice .

In Vitro Studies

  • Eosinophil Response : JNJ-39758979 effectively inhibited histamine-induced eosinophil shape change in whole blood samples, demonstrating its role in modulating immune responses .
  • Selectivity Profile : The compound exhibits minimal activity against a range of other targets, reinforcing its specificity for the H4 receptor .

In Vivo Studies

  • Animal Models : In preclinical studies, JNJ-39758979 showed significant efficacy in reducing inflammation associated with asthma and dermatitis. For instance, it demonstrated dose-dependent inhibition in models simulating these conditions .

Phase 1 Trials

A randomized clinical trial assessed the safety and efficacy of JNJ-39758979 in healthy subjects experiencing histamine-induced pruritus. Key findings include:

  • Dosage : Subjects received a single oral dose of 600 mg.
  • Efficacy : The primary endpoint was the area under the curve (AUC) for pruritus scores measured at various time points post-dose. JNJ-39758979 significantly reduced pruritus compared to placebo at both 2 hours (P = 0.0248) and 6 hours (P = 0.0060) post-administration .
  • Safety Profile : Common adverse effects included headache (9%) and nausea (13%), but overall, the compound was well-tolerated with no severe safety concerns noted .

Phase 2 Trials

Further investigations included a phase 2a trial focusing on adults with uncontrolled asthma:

  • Outcomes : While it did not meet primary efficacy endpoints, there were indications of potential effectiveness in patients with eosinophilic asthma .
  • Adverse Effects : Notably, agranulocytosis was reported as a serious side effect in some cases, raising concerns about its clinical use .

Comparative Efficacy Table

Study TypeEfficacy MeasureJNJ-39758979 ResultsComparison (Cetirizine)
Phase 1 TrialAUC of Pruritus ScoreSignificant reduction at 2h & 6h (P < 0.05)Significant reduction at 6h (P < 0.0001)
Phase 2 TrialEfficacy in AsthmaNo primary endpoint metNot applicable

特性

CAS番号

1620648-30-7

分子式

C11H21Cl2N5

分子量

294.22 g/mol

IUPAC名

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1

InChIキー

KXPWYAVIFCXPRW-YCBDHFTFSA-N

SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl

異性体SMILES

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl

正規SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

JNJ-39758979 2HCl;  JNJ-39758979 dihydrochloride; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-39758979 dihydrochloride
Reactant of Route 2
Reactant of Route 2
JNJ-39758979 dihydrochloride
Reactant of Route 3
JNJ-39758979 dihydrochloride
Reactant of Route 4
JNJ-39758979 dihydrochloride
Reactant of Route 5
Reactant of Route 5
JNJ-39758979 dihydrochloride
Reactant of Route 6
JNJ-39758979 dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。